molecular formula C9H11ClO4S B13486776 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13486776
M. Wt: 250.70 g/mol
InChI Key: JLMLZRXVGLMDQX-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride ( Molecular Formula: C9H11ClO4S, SMILES: CC1=C(C=CC(=C1OC)S(=O)(=O)Cl)OC) is a specialized benzenesulfonyl chloride derivative valued in organic and medicinal chemistry research . This compound serves as a versatile synthetic intermediate, particularly in developing novel reagents and conducting complex molecular transformations. Research indicates that structurally related benzenesulfonyl chlorides are pivotal in methylation and alkylation reactions of carboxylic acids, offering a safer alternative to traditional, highly toxic reagents like methyl iodide and dimethyl sulfate . The mechanism of action typically involves the sulfonyl chloride group acting as a highly reactive electrophile, facilitating nucleophilic substitution reactions to form sulfonate esters or sulfonamides. In application, similar reagents have been grafted onto magnetic nanoparticles to create recyclable, high-load catalysts for ester synthesis, demonstrating excellent yields in methylating both aromatic and aliphatic carboxylic acids, with the added benefit of chemoselectivity in the presence of other sensitive functional groups like phenols . The methoxy and methyl substituents on the aromatic ring influence the compound's electron density and steric profile, fine-tuning its reactivity for specific synthetic pathways. As a building block, it is instrumental in constructing diverse chemical libraries for drug discovery and materials science. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C9H11ClO4S

Molecular Weight

250.70 g/mol

IUPAC Name

2,4-dimethoxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO4S/c1-6-7(13-2)4-5-8(9(6)14-3)15(10,11)12/h4-5H,1-3H3

InChI Key

JLMLZRXVGLMDQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4-Dimethoxy-3-methylbenzene (also known as 2,4-Dimethoxy-3-methylphenol) followed by chlorination. The sulfonation can be achieved using sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄), resulting in the formation of the sulfonic acid derivative. This intermediate is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride product .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Table 1: Key Properties of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl Chloride and Analogs

Compound Name (IUPAC) Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference ID
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride C₉H₁₁ClO₄S -OCH₃ (2,4), -CH₃ (3), -SO₂Cl (1) Electron-rich aromatic system; potential intermediate for agrochemicals N/A
3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride C₁₀H₁₀Cl₃NO₄S -Cl (3,5), -OCH₂C(O)N(CH₃)₂ (4), -SO₂Cl (1) High electrophilicity due to Cl substituents; purity ≥95%
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride C₁₀H₁₃ClO₄S -OCH₂CH₂OCH₃ (4), -CH₃ (3), -SO₂Cl (1) Bulky substituent increases steric hindrance; SMILES: CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCOC
4′-Methylbiphenyl-3-sulfonyl chloride C₁₃H₁₁ClO₂S Biphenyl core with -CH₃ (4′), -SO₂Cl (3) Extended aromatic system; CAS: 885950-93-6
4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride C₁₁H₁₁ClNO₃S Oxazolyl heterocycle (2,5-dimethyl), -SO₂Cl (1) Heterocyclic substituent may enhance biological activity; discontinued commercial availability

Detailed Comparative Analysis

Substituent Effects on Reactivity
  • Electron-Donating vs. For example, 3,5-dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride () features chlorine atoms and a carbamoyl group, which increase electrophilicity and reactivity in nucleophilic substitution reactions .
Steric and Solubility Considerations
  • Steric Hindrance :
    • The 2-methoxyethoxy group in 4-(2-methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride () creates steric bulk, which may slow reaction kinetics in crowded environments compared to the less hindered target compound .
  • Solubility :
    • Methoxy and methyl groups enhance solubility in polar aprotic solvents (e.g., DCM, DMSO), whereas biphenyl systems (e.g., 4′-methylbiphenyl-3-sulfonyl chloride, ) exhibit increased lipophilicity, favoring organic phases .

Biological Activity

2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered interest in various fields, including medicinal chemistry and biological research. This compound is characterized by its unique structural features, which contribute to its biological activity. This article aims to explore the biological activity of this compound through a review of synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride can be represented as follows:

C10H13ClO3S\text{C}_10\text{H}_{13}\text{ClO}_3\text{S}

This compound features two methoxy groups at the 2 and 4 positions and a methyl group at the 3 position of the benzene ring, with a sulfonyl chloride functional group attached.

Synthesis and Derivatives

The synthesis of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the chlorosulfonation of the corresponding aromatic compound. Various derivatives have been synthesized to evaluate their biological activities. The following table summarizes some derivatives and their observed biological activities:

Derivative Biological Activity Reference
4-Methylbenzenesulfonyl chlorideAntibacterial, antifungal
Schiff base complexesAntibacterial, anti-inflammatory
2-{4-[(4-chlorophenyl)sulfonyl]}Antimicrobial against Gram-positive bacteria

The biological activity of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. This reactivity facilitates the formation of sulfonamides and other derivatives that exhibit significant biological properties.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of derivatives synthesized from 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride against various bacterial strains. The results indicated that some derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 mg/dm³ against resistant strains of Escherichia coli and Staphylococcus aureus .
  • Antifungal Properties : Another investigation focused on antifungal activity against Candida albicans. The results demonstrated that certain derivatives showed significant inhibition with IC50 values ranging from 10 to 20 µg/mL .
  • Anti-inflammatory Effects : Compounds derived from this sulfonyl chloride were tested for anti-inflammatory properties in vitro. The findings revealed that they effectively reduced pro-inflammatory cytokine production in human cell lines .

Toxicological Profile

The toxicological evaluation of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is crucial for understanding its safety profile. Preliminary studies indicate moderate toxicity levels in aquatic organisms such as Daphnia magna, suggesting that environmental considerations are necessary when utilizing this compound in industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dimethoxy-3-methylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonation and chlorination of a substituted benzene precursor. For structurally analogous sulfonyl chlorides (e.g., [3-(4-methoxyphenoxy)phenyl]sulfonyl chloride), reactions often employ chlorosulfonic acid under anhydrous conditions at 0–5°C, followed by quenching with thionyl chloride . Pyridine or triethylamine is added to neutralize HCl, preventing side reactions. Yield optimization requires precise temperature control and stoichiometric excess of chlorinating agents (e.g., SOCl₂) .

Q. How should researchers purify and stabilize this compound to prevent hydrolysis during storage?

  • Methodological Answer : Purification via recrystallization from dry dichloromethane/hexane mixtures minimizes residual moisture. Storage under inert gas (argon/nitrogen) at –20°C in amber glass vials is critical, as sulfonyl chlorides hydrolyze readily in humid environments. Stability tests for similar compounds (e.g., 3-chloro-4-methylbenzene-1-sulfonyl chloride) confirm <5% degradation over six months under these conditions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantifies purity (>98% by area normalization) using a C18 column and UV detection at 254 nm.
  • NMR : ¹H/¹³C NMR (in CDCl₃) identifies substituent positions (e.g., methoxy and methyl groups). For example, methoxy protons resonate at δ 3.8–4.0 ppm .
  • FT-IR : Confirms sulfonyl chloride groups via S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of methoxy and methyl substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-donating methoxy groups at positions 2 and 4 activate the benzene ring, enhancing electrophilicity at the sulfonyl chloride moiety. Computational studies (e.g., DFT calculations) on analogous compounds (e.g., 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride) show reduced activation energy for reactions with amines, enabling efficient sulfonamide formation . Competitive reactions with thiols vs. alcohols can be predicted using Hammett parameters .

Q. What strategies resolve contradictions in reported reaction outcomes with amino-containing nucleophiles?

  • Methodological Answer : Discrepancies often arise from pH-dependent reactivity. For example:

  • Basic Conditions (pH >10) : Amines deprotonate, favoring direct sulfonamide formation.
  • Acidic Conditions (pH <4) : Competitive hydrolysis of sulfonyl chloride dominates.
    Controlled experiments with 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride demonstrate that buffering at pH 7–8 optimizes selectivity for sulfonamide products .

Q. How can computational modeling predict this compound’s utility in targeted drug delivery systems?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to biological targets. For example, sulfonyl chlorides with methoxy substituents show enhanced interactions with serine hydrolases due to π-stacking and hydrogen bonding. MD simulations of conjugates (e.g., antibody-drug complexes) predict stability in physiological buffers, guiding experimental validation .

Q. What are the comparative advantages of this compound over other sulfonyl chlorides in bioconjugation?

  • Methodological Answer : The 3-methyl group sterically hinders undesired cross-reactivity in multi-step syntheses. Compared to 2,4-difluoro-6-methoxybenzene-1-sulfonyl chloride, the methyl substituent improves solubility in apolar solvents (e.g., toluene), facilitating reactions with hydrophobic biomolecules . Kinetic studies (stopped-flow UV-Vis) quantify conjugation rates with thiols (~10³ M⁻¹s⁻¹) .

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